

Structural Characterization of 2'-O-Methylisoliquiritigenin: A Technical Guide

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Compound of Interest

Compound Name: 2'-O-Methylisoliquiritigenin

Cat. No.: B1664129

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Introduction

2'-O-Methylisoliquiritigenin, a chalcone derivative with the chemical name (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a natural product found in various plant species. As a member of the flavonoid family, it shares a common chemical scaffold known for a wide array of biological activities. This technical guide provides a comprehensive overview of the structural characterization of **2'-O-Methylisoliquiritigenin**, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into the compound's interaction with key cellular signaling pathways, offering insights for its potential application in drug discovery and development.

Physicochemical Properties

2'-O-Methylisoliquiritigenin is a hydrophobic molecule, practically insoluble in water.[1] Its chemical structure and key identifiers are summarized in the table below.



Property	Value	Reference
Chemical Name	(E)-1-(4-hydroxy-2- methoxyphenyl)-3-(4- hydroxyphenyl)prop-2-en-1- one	
Synonyms	4,4'-dihydroxy-2'- methoxychalcone, Isoliquiritigenin 2'-methyl ether	[1]
CAS Number	112408-67-0, 51828-10-5	[1][2]
Molecular Formula	C16H14O4	[1]
Molecular Weight	270.28 g/mol	[1]
Melting Point	210-212 °C	[1]
Predicted pKa	7.55 ± 0.20	[1]
Predicted logP	3.00	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **2'-O-Methylisoliquiritigenin** is not extensively available in publicly accessible literature. The following sections provide general expectations for the spectroscopic characterization of this compound based on the analysis of closely related chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra are essential for the structural elucidation of **2'-O-Methylisoliquiritigenin**. The expected chemical shifts are influenced by the substitution pattern of the aromatic rings and the α,β -unsaturated ketone system.

Table 1: Predicted ¹H and ¹³C NMR Data for **2'-O-Methylisoliquiritigenin**

Note: The following data is a prediction based on known values for similar chalcone structures and should be confirmed by experimental analysis.



Position	Predicted ¹³ C Chemical Shift (ppm)	Predicted ¹ H Chemical Shift (ppm)
1	~192.0	-
2	~118.0	~7.5 (d, J ≈ 15.5 Hz)
3	~145.0	~7.8 (d, J ≈ 15.5 Hz)
1'	~113.0	-
2'	~165.0	-
3'	~98.0	~6.5 (d, J ≈ 2.0 Hz)
4'	~166.0	-
5'	~108.0	~6.6 (dd, J ≈ 8.5, 2.0 Hz)
6'	~132.0	~7.9 (d, J ≈ 8.5 Hz)
1"	~127.0	-
2", 6"	~130.0	~7.6 (d, J ≈ 8.5 Hz)
3", 5"	~116.0	~6.9 (d, J ≈ 8.5 Hz)
4"	~160.0	-
OCH₃	~56.0	~3.9 (s)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For **2'-O-Methylisoliquiritigenin**, the expected nominal mass is 270 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation Data for 2'-O-Methylisoliquiritigenin

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy. The following are plausible fragmentation pathways.



m/z (relative abundance)	Proposed Fragment
270 [M]+	Molecular Ion
255	[M - CH₃] ⁺
161	[C ₉ H ₉ O ₂] ⁺ (A-ring fragment)
134	[C ₈ H ₆ O ₂] ⁺
119	[C ₇ H ₇ O] ⁺ (B-ring fragment)
91	[C ₇ H ₇] ⁺

X-ray Crystallography

As of the date of this document, the crystal structure of **2'-O-Methylisoliquiritigenin** has not been reported in the Cambridge Structural Database (CSD). The determination of its single-crystal X-ray structure would provide definitive proof of its molecular conformation and intermolecular interactions in the solid state.

Experimental Protocols

The following are generalized protocols for the synthesis and structural characterization of **2'-O-Methylisoliquiritigenin**, based on established methods for chalcone derivatives.

Synthesis: Claisen-Schmidt Condensation

2'-O-Methylisoliquiritigenin can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base catalyst.

Materials:

- 2-hydroxy-4-methoxyacetophenone
- 4-hydroxybenzaldehyde
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)



- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- Dissolve 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
- Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.
- Continue stirring the reaction mixture for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCI.
- Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2'-O-Methylisoliquiritigenin.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of purified **2'-O-Methylisoliquiritigenin** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:



- Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.
- ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative measurements.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- 2D NMR: Perform COSY, HSQC, and HMBC experiments to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometric Analysis

Sample Preparation:

 Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization).

Data Acquisition (LC-MS/MS):

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of formic acid (0.1%) to aid ionization.
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
 - Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass analysis.



 Acquisition Mode: Full scan MS to determine the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation patterns. For MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

X-ray Crystallography

Crystal Growth:

- Growing single crystals suitable for X-ray diffraction can be achieved through various methods, including slow evaporation, vapor diffusion, or cooling of a saturated solution.
- Dissolve the purified compound in a minimal amount of a suitable hot solvent or a solvent mixture.
- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
- Alternatively, use a vapor diffusion setup where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

Data Collection and Structure Refinement:

- Mount a suitable single crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) radiation.
- Process the diffraction data (integration, scaling, and absorption correction).
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structure using full-matrix least-squares on F2.

Signaling Pathway Interactions

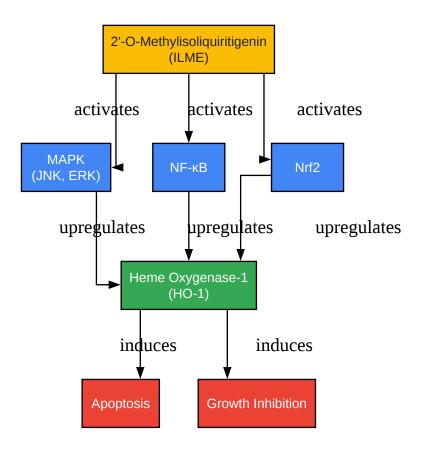
Studies have shown that isoliquiritigenin 2'-methyl ether (ILME), a synonym for **2'-O-Methylisoliquiritigenin**, can induce growth inhibition and apoptosis in oral cancer cells.[3] The



proposed mechanism involves the upregulation of Heme Oxygenase-1 (HO-1) through the activation of the MAPK, NF-kB, and Nrf2 signaling pathways.[3]

MAPK, NF-κB, and Nrf2 Signaling Pathways

The following diagrams illustrate the putative role of **2'-O-Methylisoliquiritigenin** in modulating these key signaling cascades.



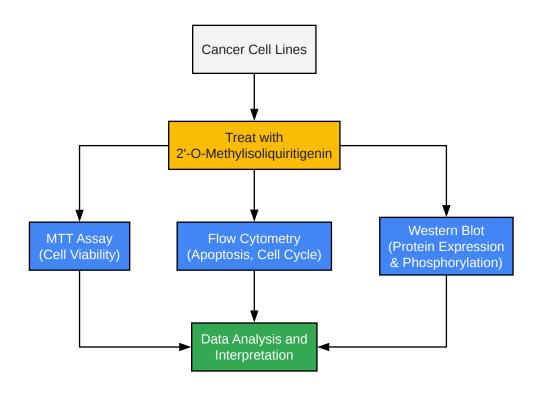
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Caption: ILME signaling cascade in oral cancer cells.[3]

Experimental Workflow for Signaling Pathway Analysis

The following diagram outlines a typical experimental workflow to investigate the effect of **2'-O-Methylisoliquiritigenin** on cellular signaling pathways.





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Caption: Workflow for studying cellular effects.

Conclusion

2'-O-Methylisoliquiritigenin presents an interesting scaffold for further investigation in the context of drug development, particularly in oncology. While its basic physicochemical properties are known, a comprehensive public database of its detailed structural characterization, including experimental NMR, mass spectrometry, and X-ray crystallography data, is currently lacking. This guide provides a framework for researchers to undertake such characterization. The preliminary evidence of its interaction with the MAPK, NF-κB, and Nrf2 signaling pathways warrants further in-depth studies to elucidate its precise mechanism of action and to explore its full therapeutic potential.

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